5-Tert-butoxy-2-isopropoxyphenol
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Overview
Description
5-Tert-butoxy-2-isopropoxyphenol is an organic compound with the molecular formula C13H20O3 and a molecular weight of 224.30 g/mol It is characterized by the presence of tert-butoxy and isopropoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-2-isopropoxyphenol typically involves the protection of phenolic hydroxyl groups using tert-butyl and isopropyl groups. One common method is the O-Boc protection/deprotection of phenolic structures under water-mediated, catalyst-free conditions . This method is eco-sustainable and avoids the use of additional reagents or catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient protection/deprotection strategies are likely employed to ensure high yields and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butoxy-2-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The tert-butoxy and isopropoxy groups can be oxidized under specific conditions.
Reduction: The phenolic hydroxyl group can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, where the tert-butoxy or isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or ethers.
Scientific Research Applications
5-Tert-butoxy-2-isopropoxyphenol has several applications in scientific research:
Biology: The compound’s derivatives may be explored for their biological activities, including potential antimicrobial or antioxidant properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Tert-butoxy-2-isopropoxyphenol involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The tert-butoxy and isopropoxy groups can participate in radical reactions, leading to the formation of reactive intermediates . These intermediates can interact with molecular targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
Similar Compounds
1-Tert-butoxy-2-propanol: Similar in structure but with a different substitution pattern on the phenol ring.
2-Tert-butoxy-5,6-benzo-1,3,2-dioxaphosphinin-4-one: Contains a tert-butoxy group and a different heterocyclic structure.
Uniqueness
5-Tert-butoxy-2-isopropoxyphenol is unique due to the specific combination of tert-butoxy and isopropoxy groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.
Properties
Molecular Formula |
C13H20O3 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H20O3/c1-9(2)15-12-7-6-10(8-11(12)14)16-13(3,4)5/h6-9,14H,1-5H3 |
InChI Key |
HUVQJRWUPXEBAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)OC(C)(C)C)O |
Origin of Product |
United States |
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